2-Acetoxy-4'-T-butylbenzophenone
Description
Contextualization within the Chemistry of Benzophenone (B1666685) Derivatives
Benzophenone and its derivatives represent a cornerstone in organic chemistry, recognized for their versatile applications. researchgate.netresearchgate.net The parent compound, benzophenone, is a simple diarylketone known for its utility as a photosensitizer, a building block in organic synthesis, and its presence in various natural products. researchgate.net The core structure, consisting of two phenyl rings attached to a carbonyl group, allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse properties.
These derivatives are synthesized through various established methods, with the Friedel-Crafts acylation being a prominent technique. chemguide.co.uklibretexts.org This reaction typically involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a ketone. chemguide.co.uklibretexts.org The versatility of this method allows for the introduction of various substituents onto the phenyl rings, thereby tuning the electronic and steric properties of the resulting benzophenone derivative.
The applications of benzophenone derivatives are extensive, spanning from medicinal chemistry, where they exhibit a range of biological activities, to materials science, where they are used in the development of organic light-emitting diodes (OLEDs). researchgate.netchemguide.co.uk Their photochemical properties are of particular significance, with many derivatives functioning as efficient photoinitiators and photosensitizers. researchgate.net
Significance and Emerging Research Trajectories of Acetoxy-Substituted Benzophenones
The introduction of an acetoxy group (-OCOCH₃) to the benzophenone scaffold imparts specific chemical characteristics that are of growing interest to researchers. The acetoxy group is known to enhance the electrophilicity of the aromatic ring, making these compounds valuable intermediates in various substitution and coupling reactions. researchgate.net Furthermore, the acetoxy group can be readily hydrolyzed to yield the corresponding hydroxybenzophenone, providing a strategic route to these important compounds which are themselves key precursors in many synthetic pathways. google.com
Research into acetoxy-substituted benzophenones is exploring their potential in photochemical applications. The acetoxy group can influence the photophysical properties of the benzophenone core, potentially modifying its absorption spectra and excited-state reactivity. nih.gov These modifications could lead to the development of novel photoinitiators or photosensitizers with tailored properties for specific applications, such as in polymer chemistry or photodynamic therapy. The ability to undergo photochemical transformations, such as ring expansions or cycloadditions, is a known characteristic of related cyclic ketones and is an area of potential exploration for acetoxy-substituted benzophenones. nih.gov
Scope and Research Objectives for 2-Acetoxy-4'-T-butylbenzophenone Investigations
This compound, with its specific substitution pattern, presents a unique combination of functional groups that warrants dedicated investigation. The presence of the bulky tert-butyl group on one phenyl ring and the acetoxy group on the other suggests several potential research trajectories.
A primary research objective would be the comprehensive characterization of its physicochemical and photochemical properties. This would involve detailed spectroscopic analysis to understand its electronic structure and behavior upon exposure to light. Investigating its potential as a photosensitizer or photoinitiator, and comparing its efficiency to other benzophenone derivatives, would be a key area of study.
Another significant research avenue lies in its application as a synthetic intermediate. The combination of the reactive acetoxy group and the sterically hindering tert-butyl group could allow for selective chemical transformations. For example, the tert-butyl group can direct further substitutions on its own ring while the acetoxy group can be used as a handle for introducing other functionalities or for creating more complex molecular architectures. Exploring its utility in multi-step organic synthesis to produce novel compounds with potential biological or material applications is a logical progression. libretexts.orgyoutube.com
Below are the key identifiers and properties of this compound:
| Property | Value |
| IUPAC Name | [2-(4-tert-Butylbenzoyl)phenyl] acetate (B1210297) |
| Synonyms | Methanone, [2-(acetyloxy)phenyl][4-(1,1-dimethylethyl)phenyl]- |
| CAS Number | 890098-40-5 |
| Molecular Formula | C₁₉H₂₀O₃ |
| Molecular Weight | 296.36 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-tert-butylbenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-13(20)22-17-8-6-5-7-16(17)18(21)14-9-11-15(12-10-14)19(2,3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWTUMZIEUKXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641578 | |
| Record name | 2-(4-tert-Butylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-40-5 | |
| Record name | Methanone, [2-(acetyloxy)phenyl][4-(1,1-dimethylethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-tert-Butylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetoxy 4 T Butylbenzophenone
Integrated Spectroscopic Approaches for Comprehensive Structural Analysisacs.orghuji.ac.ilsdsu.educolumbia.edulibretexts.orgnih.govoxinst.comlibretexts.orgyoutube.comlibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms.
The ¹H and ¹³C NMR spectra of 2-Acetoxy-4'-t-butylbenzophenone are predicted based on established chemical shift principles and data from analogous structures, such as 2-acetoxybenzophenone (B142188) and 4'-tert-butylbenzophenone.
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the protons of the acetoxy group, and the protons of the tert-butyl group. The protons on the 4'-tert-butylphenyl ring will likely appear as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The protons on the 2-acetoxyphenyl ring will display a more complex pattern due to the influence of both the acetoxy and the benzoyl groups. The methyl protons of the acetoxy group are anticipated to appear as a sharp singlet, while the nine equivalent protons of the tert-butyl group will also produce a singlet, typically in the upfield region.
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The carbonyl carbon of the benzophenone (B1666685) moiety is expected to resonate at a significantly downfield chemical shift. libretexts.org The carbons of the two aromatic rings will appear in the typical aromatic region, with their specific shifts influenced by the attached substituents. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will be found in the aliphatic region. The carbonyl carbon of the acetoxy group will also have a characteristic downfield shift. libretexts.org
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (2-acetoxyphenyl) | 7.2 - 8.0 | m |
| Aromatic (4'-t-butylphenyl) | 7.4 - 7.8 | m |
| Acetoxy (-OCOCH₃) | ~2.1 | s |
| tert-Butyl (-C(CH₃)₃) | ~1.3 | s |
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (benzophenone) | ~196 |
| C=O (acetoxy) | ~169 |
| Aromatic | 125 - 140 |
| Quaternary C (tert-butyl) | ~35 |
| CH₃ (tert-butyl) | ~31 |
| CH₃ (acetoxy) | ~21 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. libretexts.org For this compound, COSY would show correlations between adjacent aromatic protons on each of the phenyl rings, helping to trace their connectivity. No cross-peaks are expected for the singlet signals of the acetoxy and tert-butyl protons.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It would be instrumental in assigning the chemical shifts of the protonated carbons in the aromatic rings and the methyl carbons of the acetoxy and tert-butyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). sdsu.educolumbia.edu HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton. Key expected correlations would include the protons of the tert-butyl group to the quaternary carbon and the adjacent aromatic carbons, and the acetoxy methyl protons to the acetoxy carbonyl carbon and the aromatic carbon to which the acetoxy group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, which is invaluable for determining the three-dimensional structure and conformation of the molecule. libretexts.org In this compound, NOESY could show correlations between the protons of the acetoxy group and the ortho-protons of the adjacent phenyl ring, as well as potential through-space interactions between the protons of the two different phenyl rings, providing insights into their relative orientation.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identificationacs.orghuji.ac.ilcolumbia.edunih.govlibretexts.orgyoutube.comnanalysis.com
Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.
The Infrared (IR) spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent C=O stretching vibration for the benzophenone ketone is anticipated around 1660 cm⁻¹. Another strong C=O stretching band for the ester (acetoxy) group should appear at a higher frequency, typically in the range of 1760-1770 cm⁻¹. The spectrum would also feature C-O stretching vibrations for the ester group, aromatic C-H stretching vibrations above 3000 cm⁻¹, and aliphatic C-H stretching vibrations from the tert-butyl and acetoxy methyl groups just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The IR spectrum of the closely related 4-tert-butylbenzophenone (B1582318) shows a characteristic ketone C=O stretch. youtube.com
Raman spectroscopy , which is sensitive to non-polar bonds, would complement the IR data. The Raman spectrum is expected to show strong signals for the aromatic ring breathing modes and the C-C skeletal vibrations. hmdb.ca The symmetric stretching of the tert-butyl group would also be a prominent feature. The carbonyl stretching vibrations, while present, are typically weaker in Raman than in IR spectra.
Key Predicted Vibrational Bands:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Benzophenone C=O | Stretch | ~1660 |
| Acetoxy C=O | Stretch | ~1765 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
| Aromatic C=C | Stretch | 1450-1600 |
| Ester C-O | Stretch | 1000-1300 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Mappingacs.orghuji.ac.ilcolumbia.edunih.govoxinst.comyoutube.comnanalysis.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The mass spectrum of this compound would exhibit a molecular ion peak (M⁺·) corresponding to its molecular weight. The fragmentation of benzophenones under mass spectrometric conditions often involves cleavage at the carbonyl group. hmdb.caresearchgate.net Common fragmentation pathways for benzophenones include the loss of the phenyl or substituted phenyl groups, leading to the formation of benzoyl cations. For this compound, characteristic fragments would be expected from the loss of the acetoxy group, the tert-butyl group, and the cleavage of the benzophenone core.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. libretexts.org This technique can differentiate between compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of the molecular formula of this compound.
Predicted Key Mass Fragments:
| m/z | Identity |
| [M]⁺· | Molecular Ion |
| [M - 43]⁺ | Loss of acetyl group (CH₃CO) |
| [M - 57]⁺ | Loss of tert-butyl group (C(CH₃)₃) |
| [M - 59]⁺ | Loss of acetoxy group (OCOCH₃) |
| 181 | [C₁₁H₁₃O]⁺ (tert-butylbenzoyl cation) |
| 121 | [C₇H₅O₂]⁺ (acetoxyphenyl cation) |
| 105 | [C₇H₅O]⁺ (benzoyl cation) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound (molecular weight: 296.36 g/mol ), the process begins with the ionization of the molecule, typically forming a molecular ion (M+•) at a mass-to-charge ratio (m/z) of 296. In an MS/MS experiment, this parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart in predictable ways that reveal its structural components.
The fragmentation of benzophenone derivatives is well-understood and generally involves cleavages at the bonds adjacent to the central carbonyl group and fragmentations of the substituent groups. chemguide.co.uk The most likely fragmentation pathways for this compound are initiated by the instability of the energized molecular ion.
Key fragmentation pathways include:
Loss of the acetoxy radical: A primary fragmentation would involve the cleavage of the ester group, leading to the loss of an acetoxy radical (•OCOCH₃, 59 Da), resulting in a prominent fragment ion at m/z 237.
Loss of ketene (B1206846): The acetoxy group itself can fragment through the loss of a neutral ketene molecule (CH₂=C=O, 42 Da), which would lead to a fragment corresponding to 2-hydroxy-4'-t-butylbenzophenone.
Acylium ion formation: Cleavage of the bond between the carbonyl carbon and the substituted phenyl ring can generate an acylium ion. This can occur in two ways:
Formation of the 2-acetoxybenzoyl cation, yielding a fragment at m/z 163.
Formation of the 4-t-butylbenzoyl cation at m/z 161, which is often a very stable and thus abundant ion in the spectrum of 4'-substituted benzophenones.
Fragmentation of the t-butyl group: The t-butyl group is prone to fragmentation through the loss of a methyl radical (•CH₃, 15 Da), which can occur from the molecular ion or subsequent fragment ions. For example, the 4-t-butylbenzoyl cation (m/z 161) can lose a methyl group to form an ion at m/z 146.
A proposed fragmentation pattern is detailed in the table below. The analysis of these fragments allows for the unambiguous confirmation of the compound's structure, including the specific placement of the acetoxy and t-butyl functional groups. libretexts.orgwhitman.edu
Table 1: Proposed MS/MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Neutral Loss |
|---|---|---|
| 296 | [C₁₉H₂₀O₃]⁺• (Molecular Ion) | - |
| 253 | [M - COCH₃]⁺ | Loss of acetyl radical (43 Da) |
| 237 | [M - OCOCH₃]⁺ | Loss of acetoxy radical (59 Da) |
| 161 | [C₁₁H₁₃O]⁺ (4-t-butylbenzoyl cation) | C₈H₇O₂ |
| 133 | [C₁₀H₁₃]⁺ (t-butylphenyl cation) | C₉H₇O₃ |
This table is based on theoretical fragmentation patterns of substituted benzophenones.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing insights into its electronic structure. The UV spectrum of benzophenone and its derivatives is characterized by two main absorption bands: a strong band at shorter wavelengths and a weaker, broad band at longer wavelengths. scialert.net
π→π* Transition: This is an intense absorption band, typically found around 250 nm in unsubstituted benzophenone. mdpi.com It arises from the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system of the aromatic rings and the carbonyl group. libretexts.org
n→π* Transition: This is a much weaker, symmetry-forbidden band that appears at longer wavelengths, around 330-350 nm. mdpi.com It corresponds to the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.
The substituents on the benzophenone core of this compound significantly influence its UV-Vis spectrum.
4'-tert-Butyl Group: This is an electron-donating group which can cause a small bathochromic (red) shift, moving the absorption bands to slightly longer wavelengths.
2-Acetoxy Group: The presence of a substituent at the ortho position can cause steric hindrance, potentially forcing one of the phenyl rings out of planarity with the carbonyl group. This disruption of conjugation typically leads to a hypsochromic (blue) shift and a decrease in molar absorptivity (hypochromic effect) of the π→π* transition. However, the oxygen atoms of the acetoxy group also have lone pairs that can participate in resonance, which could counteract the steric effect to some degree.
Studies on similarly substituted benzophenones show that the interplay of these electronic and steric effects determines the final absorption profile. nih.govnih.gov For this compound, the π→π* transition is expected in the 250-280 nm range, while the n→π* transition would likely be observed between 330-360 nm.
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength (λmax) | Typical Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| π→π* | ~250-280 nm | High (~10,000 L·mol⁻¹·cm⁻¹) | Intense band related to the aromatic system and carbonyl conjugation. |
This table is based on data for analogous substituted benzophenone compounds. mdpi.comresearchgate.net
X-ray Diffraction (XRD) for Crystalline Structure Determination and Conformational Analysis
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the solid state. While specific XRD data for this compound is not publicly available, the crystal structures of numerous other benzophenone derivatives have been extensively studied. acs.orgnih.gov
A key conformational feature of benzophenones is the torsion or dihedral angle between the two phenyl rings. In an ideal, fully conjugated system, these rings would be coplanar with the central carbonyl group. However, steric hindrance between the ortho-hydrogens on the two rings prevents this. In unsubstituted benzophenone, the rings are twisted out of the plane by approximately 54-65 degrees. nih.govebi.ac.uk
For this compound, the bulky acetoxy group at the 2-position introduces significant steric strain. This forces a greater twist between the acetoxy-substituted phenyl ring and the plane of the carbonyl group. This increased dihedral angle further disrupts the π-conjugation across the molecule, an effect that would be consistent with the hypsochromic shift observed in UV-Vis spectroscopy. The t-butyl group on the second ring is in the para position and thus does not create additional steric hindrance around the central carbonyl bridge. Based on analogous structures, the dihedral angles are expected to be significant, likely in the range of 60-85 degrees. nih.govnih.gov
Table 3: Predicted Crystallographic and Conformational Parameters for this compound
| Parameter | Predicted Value/System | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common systems for substituted benzophenones. acs.org |
| Space Group | P2₁/c or similar | Common space groups for organic molecules. |
This table presents predicted values based on the analysis of closely related substituted benzophenone structures.
Advanced Analytical Methodologies for Purity Assessment and Quantitative Determination
Ensuring the purity and accurately determining the concentration of this compound requires robust analytical methodologies. Modern analytical chemistry relies on a combination of high-resolution separation techniques and sensitive detection methods.
Chromatographic Techniques (e.g., HPLC, GC-MS/MS) for Separation and Quantification
Chromatography is the cornerstone for separating a compound from impurities, starting materials, or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of benzophenone derivatives. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC): This is a versatile technique for non-volatile or thermally sensitive compounds. A reversed-phase HPLC method would be most suitable for this compound. In this setup, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The compound is separated from more polar impurities, which elute earlier, and less polar impurities, which are retained longer on the column. Quantification is typically achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~260 nm). akjournals.com
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent separation and definitive identification. The compound is vaporized and passed through a capillary column (e.g., a 5% phenyl-polysiloxane phase), where it is separated based on its boiling point and interactions with the column's stationary phase. The separated compound then enters a mass spectrometer for detection and identification. nih.gov GC coupled with tandem mass spectrometry (GC-MS/MS) offers even higher selectivity and sensitivity, making it ideal for trace-level quantification in complex matrices. shimadzu.comthermofisher.com
Table 4: Representative Chromatographic Conditions for Analysis of Benzophenone Derivatives
| Technique | Parameter | Typical Conditions |
|---|---|---|
| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |
| Detector | UV-Vis Diode Array Detector (DAD) at ~260 nm | |
| Flow Rate | 1.0 mL/min | |
| GC-MS | Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) with a 5% phenyl-polysiloxane phase (e.g., DB-5ms) |
| Carrier Gas | Helium | |
| Temperature Program | e.g., Start at 100°C, ramp to 300°C |
This table outlines typical starting conditions for method development based on established methods for similar analytes. akjournals.comnih.govhelixchrom.com
Hyphenated Techniques in Analytical Chemistry
Hyphenated techniques are powerful analytical tools that combine two or more methods to achieve a more comprehensive analysis than either technique could alone. scialert.net The coupling of a separation technique (like GC or LC) with a spectroscopic technique (like MS) is particularly prevalent. acs.orgnih.gov
For the analysis of this compound, techniques like LC-MS/MS are invaluable.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique combines the superior separation power of HPLC for complex mixtures with the high sensitivity and specificity of tandem mass spectrometry. lcms.cz An LC-MS/MS method would first separate the target compound from any impurities. The eluting compound would then be ionized and analyzed by the mass spectrometer. In MS/MS mode, the molecular ion (m/z 296) can be selected and fragmented to produce the characteristic daughter ions discussed in section 3.1.3.2. By monitoring specific parent-to-daughter ion transitions (a mode known as Multiple Reaction Monitoring or MRM), analysts can achieve extremely low detection limits and confidently quantify the compound, even in complex samples, with minimal interference. nih.gov This combination of separation and highly selective detection makes hyphenated techniques the gold standard for both purity assessment and quantitative determination.
Theoretical and Computational Chemistry Investigations of 2 Acetoxy 4 T Butylbenzophenone
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbital energies, and other key electronic descriptors.
Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 2-Acetoxy-4'-T-butylbenzophenone, DFT can be employed to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of its atoms. This optimization is the first step for many other calculations.
DFT studies on related substituted benzophenones have demonstrated that functional groups significantly influence the electronic properties. scialert.netresearchgate.net For instance, the addition of substituents can alter the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitation properties. ufms.br In this compound, the electron-donating nature of the tert-butyl group and the electronic effects of the acetoxy group would be expected to modulate this energy gap. stackexchange.com
DFT calculations can also determine various molecular properties, as illustrated by studies on similar compounds. scialert.netresearchgate.net
Table 1: Illustrative Molecular Properties of Benzophenone (B1666685) Derivatives Calculated by DFT Note: This data is for Benzophenone (BP) and Dimethoxybenzophenone (DMB) and serves to illustrate the type of information DFT provides. Specific values for this compound would require dedicated calculations.
| Property | Benzophenone (BP) | Dimethoxybenzophenone (DMB) |
|---|---|---|
| HOMO Energy (eV) | -6.65 | -6.12 |
| LUMO Energy (eV) | -1.85 | -1.61 |
| Band Gap (eV) | 4.80 | 4.51 |
| Dipole Moment (Debye) | 3.13 | 2.12 |
Data sourced from a DFT study on benzophenone and its derivatives. scialert.net
These calculations show how substituents (like methoxy (B1213986) groups in DMB) raise the HOMO and LUMO energies and slightly decrease the band gap compared to the parent benzophenone, which would be an analogous area of investigation for the title compound. scialert.net
Ab initio methods are computationally intensive techniques that solve the electronic structure from first principles, without empirical parameters. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer increasing levels of accuracy. wikipedia.org For a molecule of this size, ab initio calculations, particularly highly correlated ones, would be computationally expensive but could serve as a benchmark for validating results from less demanding methods like DFT. libretexts.org They are essential for problems where DFT may struggle, such as describing certain excited states or systems with significant multi-reference character. wikipedia.orgnih.gov
Semi-empirical methods (like AM1, PM3, PM6) simplify the calculations further by using parameters derived from experimental data. wikipedia.orguni-muenchen.de These methods are much faster, allowing for the study of very large systems or for high-throughput screening. acs.org While less accurate than DFT or ab initio methods, they can be useful for initial conformational searches or for obtaining qualitative insights into electronic structure. uni-muenchen.dempg.de The choice between these methods depends on the desired accuracy versus the available computational resources. libretexts.org
Molecular Modeling and Simulation Studies
Beyond static electronic properties, computational methods can simulate molecular behavior and predict reactivity.
Computational chemistry can map out potential reaction pathways, for example, in the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed. This helps in understanding reaction mechanisms and predicting feasibility.
For instance, the synthesis of this compound likely involves steps such as Friedel-Crafts acylation followed by esterification. DFT calculations can elucidate the transition state structures and activation energies for these steps. Studies on related reactions, such as the cross-coupling of aryl halides with formamide (B127407) catalyzed by benzophenone, have used DFT to confirm the thermodynamic viability of proposed pathways. acs.org Similarly, the reduction of benzophenone has been studied computationally to map out the reaction pathways. researchgate.net These approaches could be directly applied to predict the reactivity of this compound.
The structure of this compound is not rigid. The two phenyl rings can rotate around the bonds connecting them to the carbonyl carbon, and the acetoxy and tert-butyl groups also have rotational freedom. Conformational analysis aims to identify the most stable low-energy conformations of the molecule.
This process typically involves an initial search using a less computationally expensive method (like molecular mechanics or semi-empirical methods) to generate a wide range of possible conformers. uncw.edu The low-energy structures are then re-optimized using a more accurate method like DFT to obtain reliable geometries and relative energies. The presence of the bulky tert-butyl group is expected to introduce significant steric hindrance, which will heavily influence the preferred orientation of the phenyl rings and could favor para-substitution products during synthesis. libretexts.org Understanding the conformational landscape is crucial as different conformers can have different properties and reactivity.
Computational Prediction of Spectroscopic Data (e.g., NMR, IR, UV-Vis) for Comparative Analysis
One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be compared directly with experimental results to confirm a molecule's structure.
NMR Spectroscopy: Calculating nuclear magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method, often at the DFT level, allows for the prediction of ¹H and ¹³C NMR chemical shifts. uncw.eduresearchgate.net By performing a Boltzmann-weighted average of the predicted shifts for all significant low-energy conformers, a final predicted spectrum can be generated. uncw.edu This is an invaluable tool for structural elucidation and for assigning specific peaks in an experimental spectrum. github.io
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the peaks in an infrared (IR) spectrum. Comparing the computed IR spectrum with an experimental one can help identify characteristic functional groups. For this compound, key vibrations would include the C=O stretch of the ketone, the C=O stretch of the ester, and various C-H and C-C stretches of the aromatic rings.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. scialert.netscribd.com For benzophenone and its derivatives, the spectra typically show intense π→π* transitions and weaker n→π* transitions. scialert.netresearchgate.net The position of the absorption bands is highly sensitive to the substituents on the aromatic rings. scialert.netnih.gov TD-DFT calculations could predict how the acetoxy and tert-butyl groups in this compound affect its absorption profile compared to the parent benzophenone.
Table 2: Illustrative Experimental vs. Calculated UV Absorption of a Benzophenone Derivative Note: This data is for Benzophenone-3 (BZP-3) and illustrates the accuracy of TD-DFT predictions. A similar analysis would be applicable to the title compound.
| Transition | Experimental λmax (nm) in Dichloromethane | Calculated λmax (nm) in Vacuum (TD-DFT/B3LYP) |
|---|---|---|
| Band 1 | 287 | 285 |
| Band 2 | 325 | 326 |
Data sourced from a computational study on benzophenone derivatives. scribd.com
Structure-Reactivity Relationship Studies and Predictive Modeling
The exploration of the relationship between the chemical structure of benzophenone derivatives and their reactivity is a cornerstone of modern medicinal and materials chemistry. By systematically altering the substituents on the benzophenone scaffold and evaluating the resultant changes in chemical and physical properties, researchers can develop predictive models that guide the design of new molecules with desired characteristics. This section delves into the structure-reactivity relationship (SAR) studies of benzophenone derivatives, with a particular focus on how these findings can be extrapolated to understand the behavior of this compound.
General Principles of Structure-Reactivity in Benzophenones
The reactivity of benzophenone and its derivatives is intrinsically linked to the electronic and steric properties of their substituents. The benzophenone core, consisting of two phenyl rings attached to a carbonyl group, offers multiple sites for substitution, allowing for fine-tuning of its molecular properties.
Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenyl rings can significantly alter the electron density distribution within the molecule. This, in turn, influences the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., -CH₃) and alkoxy (e.g., -OCH₃) groups increase the electron density in the phenyl rings, generally raising the HOMO energy level. This can make the molecule more susceptible to electrophilic attack and can influence its photochemical properties.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or carboxyl esters (-COOR) decrease the electron density of the aromatic system, typically lowering the LUMO energy level. nih.gov This makes the molecule more amenable to nucleophilic attack and can affect its reduction potential. iaea.org
A study on the photocatalytic activity of benzophenone derivatives highlighted a pronounced electronic substituent effect. Notably, a photocatalyst with both an electron-donating and an electron-withdrawing aryl group showed enhanced catalytic efficiency, which was attributed to a longer-lived triplet state. acs.org In contrast, derivatives with two electron-donating or two electron-withdrawing groups exhibited significantly lower activity. acs.org
Steric Effects: The size and spatial arrangement of substituents can impose steric hindrance, which can affect the conformation of the molecule and its ability to interact with other molecules or biological targets. For instance, bulky substituents near the carbonyl group can influence the planarity of the benzophenone system, thereby altering its electronic conjugation and, consequently, its spectral and reactive properties.
Predictive Modeling and QSAR
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with a specific activity. These models are invaluable tools for predicting the properties of new, unsynthesized molecules.
For benzophenone derivatives, QSAR studies have been successfully employed to predict various activities, including their potential as antimalarial agents. ut.ee In one such study, a statistically significant QSAR model was developed that correlated physicochemical descriptors with the antimalarial activity of a series of benzophenone derivatives. ut.ee This model demonstrated good predictive power, underscoring the utility of QSAR in identifying new and potent compounds. ut.ee
Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful in predicting the properties of substituted benzophenones. iaea.orgnih.gov A linear relationship has been established between the experimentally measured electrochemical reduction potentials of various benzophenones and their DFT-calculated LUMO energies. iaea.org This correlation enables the prediction of the reduction potential for other substituted benzophenones, which is crucial in fields like coordination chemistry where the electronic properties of a ligand can affect the reactivity of the metal center it is coordinated to. iaea.org
The table below illustrates the correlation between the type of substituent and the observed properties in various benzophenone derivatives, providing a basis for predicting the behavior of this compound.
| Substituent Type | Position | Effect on Electronic Properties | Predicted Impact on Reactivity | Reference |
| Electron-Donating (e.g., -CH₃) | para | Increases HOMO energy | Enhanced susceptibility to electrophilic attack | acs.orgnih.gov |
| Electron-Withdrawing (e.g., -Cl) | para | Lowers LUMO energy | Increased susceptibility to nucleophilic attack, easier reduction | iaea.orgacs.org |
| Bulky Alkyl (e.g., cyclopropyl) | para | Can lead to triplet energy dissipation through bond fragmentation | May inhibit photoreduction and favor isomerization | nih.gov |
| Hydroxyl (-OH) | ortho | Can form intramolecular hydrogen bonds, affects UV absorption | Shifts absorption to the UVA region, can influence excited state dynamics | nih.gov |
| Ester (-COOCH₃) | Not specified | Generally electron-withdrawing | Likely to lower LUMO energy and affect reduction potential | nih.gov |
Inferences for this compound
Based on the general principles of SAR and the findings from studies on related benzophenone derivatives, we can infer the likely influence of the 2-acetoxy and 4'-t-butyl substituents on the reactivity of the target molecule.
The 4'-t-butyl group: This is a bulky, electron-donating alkyl group. Its presence on one of the phenyl rings is expected to increase the electron density of that ring, thereby raising the HOMO energy. The bulkiness of the t-butyl group might also introduce some steric hindrance, potentially affecting the planarity of that phenyl ring with respect to the carbonyl group. Studies on other alkyl-substituted benzophenones suggest that such groups can influence the molecule's photochemical behavior. nih.gov
Predictive modeling based on these substituent effects would suggest that this compound possesses a complex electronic profile. The opposing electronic effects of the t-butyl (donating) and acetoxy (withdrawing) groups, along with the potential for steric hindrance from both, would likely result in unique photochemical and electrochemical properties. A full computational analysis using methods like DFT would be necessary to accurately predict its HOMO-LUMO gap, reduction potential, and UV-visible absorption spectrum.
Reaction Mechanisms and Photochemical Dynamics of 2 Acetoxy 4 T Butylbenzophenone
Photochemical Behavior and Excited State Pathways
The general photochemical behavior of benzophenones is dictated by the nature of their lowest excited states. Upon absorption of a photon, the molecule is promoted to an excited singlet state. For many benzophenone (B1666685) derivatives, this is followed by a highly efficient process called intersystem crossing to a triplet state.
Excited State Generation and Relaxation Processes (Singlet and Triplet States)
For a typical benzophenone, excitation populates the first excited singlet state (S₁), which is of n,π* character. This state is generally very short-lived.
Intersystem crossing (ISC) is the transition from an excited singlet state to a triplet state of lower energy. For benzophenone itself, this process is exceptionally rapid, occurring on the picosecond timescale. The efficiency of ISC is governed by El-Sayed's rule, which favors transitions between states of different orbital character (e.g., ¹n,π* → ³π,π*). While specific rates for 2-Acetoxy-4'-t-butylbenzophenone are not available, studies on related benzophenones show that substitution can influence ISC rates, although the process generally remains highly efficient. For instance, the ISC of benzophenone in various solvents is a well-studied phenomenon, often involving an intermediate triplet state (T₂) before relaxing to the lowest triplet state (T₁).
Internal conversion is a non-radiative transition between electronic states of the same multiplicity (e.g., S₂ → S₁ or T₂ → T₁). This process is typically very fast, occurring in the femtosecond to picosecond range. For benzophenones, following ISC to an upper triplet state like T₂, rapid internal conversion to the lowest triplet state, T₁, is expected. This T₁ state is the key intermediate for most of the subsequent photochemistry. Other non-radiative pathways, such as vibrational relaxation within an electronic state, also occur on an ultrafast timescale. Without specific experimental data for this compound, quantitative discussion of the competition between these pathways is not possible.
Intramolecular Photoreactions (e.g., Norrish Type I and Type II cleavages)
Ketones like this compound are candidates for Norrish-type photoreactions from their excited triplet states.
Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond alpha to the carbonyl group, forming two radical intermediates. For this compound, this would mean the cleavage of the bond between the carbonyl carbon and the acetoxy-substituted phenyl ring, or the bond between the carbonyl carbon and the t-butyl-substituted phenyl ring. The stability of the resulting radicals would determine the preferred cleavage pathway.
Norrish Type II Cleavage: This reaction requires the presence of a γ-hydrogen atom that can be abstracted by the excited carbonyl oxygen, leading to a 1,4-biradical intermediate. The structure of this compound lacks the necessary alkyl chain with a γ-hydrogen, making a classical Norrish Type II reaction unlikely.
While studies on other acetophenone (B1666503) derivatives suggest that α-cleavage (Norrish Type I) can be an efficient process, no specific product studies or quantum yields for this compound have been reported.
Intermolecular Photoreactions (e.g., Paternò–Büchi Cycloadditions)
The Paternò–Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene in its ground state, forming an oxetane. The triplet state of benzophenones is known to undergo this reaction with a variety of alkenes. The regioselectivity and stereoselectivity of the reaction are dictated by the stability of the intermediate 1,4-biradical formed upon addition of the excited ketone to the alkene. While it is plausible that this compound would participate in such reactions, no specific examples or studies involving this compound have been documented.
Photoinduced Electron Transfer (PET) Mechanisms
Excited states of benzophenones can act as potent oxidants or reductants. Photoinduced electron transfer (PET) can occur if a suitable electron donor or acceptor is present. The excited triplet state can be quenched by electron transfer, leading to the formation of a radical ion pair. The feasibility of such a process is determined by the redox potentials of the ketone and the quencher, as described by the Rehm-Weller equation. Again, in the absence of specific studies on this compound, any discussion of its PET reactivity remains speculative.
Chemical Reactivity and Mechanistic Investigations of this compound
The chemical behavior of this compound is primarily dictated by its two key functional moieties: the acetoxy group attached to one phenyl ring and the benzophenone core structure. The interplay between the electron-withdrawing benzoyl group and the electron-donating acetoxy group, along with the bulky tert-butyl substituent, influences its reactivity in various chemical transformations. Mechanistic studies, often drawing parallels from related benzophenone and aryl acetate (B1210297) derivatives, provide a framework for understanding its reactions.
Hydrolysis Pathways of the Acetoxy Group
The ester linkage in this compound is susceptible to hydrolysis, a reaction of significant importance as it unmasks the corresponding phenol (B47542), 2-hydroxy-4'-t-butylbenzophenone. This transformation can occur under acidic, basic, or neutral conditions, with the mechanism varying accordingly.
Under neutral or acidic conditions, the hydrolysis of aryl acetates can be catalyzed. For instance, studies on synthetic enzyme mimics have shown that appropriately positioned carboxylic acid groups can facilitate the hydrolysis of nonactivated aryl esters even at neutral pH by activating a water molecule for nucleophilic attack. nih.govnih.gov The general mechanism for acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the acetoxy group, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of acetic acid yield the phenolic product, 2-hydroxy-4'-t-butylbenzophenone.
Base-catalyzed hydrolysis, on the other hand, typically proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the acetoxy group, forming a tetrahedral intermediate. This intermediate then collapses, with the phenoxide ion acting as the leaving group, which is subsequently protonated to give the final phenol product. The rate of this reaction is dependent on the stability of the leaving phenoxide group. rsc.orgrsc.org
The hydrolysis reaction can be summarized as follows:
This compound + H₂O ⇌ 2-Hydroxy-4'-t-butylbenzophenone + Acetic Acid
This reaction is fundamental to the function of many related 2-hydroxybenzophenones used as UV absorbers, where the free hydroxyl group is crucial for the energy-dissipating mechanism.
Functional Group Transformations of the Benzophenone Core
The benzophenone core of the molecule offers several avenues for chemical modification, primarily centered around the carbonyl group and the aromatic rings.
The carbonyl group can undergo reduction to a secondary alcohol, yielding a diphenylmethanol (B121723) derivative. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can be a target for further synthetic modifications.
The photochemical reactivity of the benzophenone core is of particular interest. Benzophenones are known to undergo photoreduction in the presence of a hydrogen donor. acs.org Upon absorption of UV light, the benzophenone moiety is excited from its ground state (S₀) to a singlet excited state (S₁), which then typically undergoes efficient intersystem crossing (ISC) to a triplet excited state (T₁). This triplet state, which has a significant n-π* character, can abstract a hydrogen atom from a suitable donor (like an alcohol or an alkane) to form a ketyl radical. The stability of this resulting ketyl radical is a determining factor in the reaction kinetics. acs.org For this compound, the presence of the t-butyl group may influence the photophysical properties and the kinetics of such photoreduction reactions. nih.govresearchgate.net
Furthermore, the aromatic rings of the benzophenone core can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the benzoyl group, the acetoxy group, and the t-butyl group) will determine the position of substitution. The acetoxy group is an ortho-, para-director, while the benzoyl group is a meta-director. The bulky t-butyl group can also exert steric hindrance, influencing the regioselectivity of incoming electrophiles.
Derivatization Reactions for Analytical and Synthetic Purposes
Derivatization of this compound or its hydrolyzed product, 2-hydroxy-4'-t-butylbenzophenone, is a common strategy for various analytical and synthetic applications.
For analytical purposes, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the analyte. nih.gov
For the analysis of the parent compound, this compound, direct analysis may be possible. However, for its hydrolysis product, 2-hydroxy-4'-t-butylbenzophenone, the polar hydroxyl group can lead to poor peak shape and tailing in GC analysis. gnest.org To overcome this, the hydroxyl group can be derivatized. Common derivatization strategies for phenolic compounds include:
Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. researchgate.net
Acylation: The hydroxyl group can be acylated using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride. This is particularly useful for creating derivatives with good electron-capturing properties for electron capture detection (ECD) in GC.
Alkylation: Methylation is another common technique, often employing reagents like diazomethane (B1218177) or dimethyl sulfate, to form a methyl ether. nih.govresearchgate.net
The carbonyl group of the benzophenone core can also be derivatized, for example, by reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a 2,4-dinitrophenylhydrazone. This is a classic method for the identification and quantification of aldehydes and ketones.
| Functional Group | Derivatization Reagent | Derivative Type | Analytical Advantage |
| Phenolic Hydroxyl | BSTFA/MSTFA | Trimethylsilyl Ether | Increased volatility for GC-MS |
| Phenolic Hydroxyl | Acetic Anhydride | Acetate Ester | Improved chromatographic properties |
| Carbonyl | 2,4-Dinitrophenylhydrazine | Hydrazone | UV-active derivative for HPLC |
For research purposes, modifying groups can be introduced to alter the physical or chemical properties of this compound or its derivatives. For instance, the hydrolysis product, 2-hydroxy-4'-t-butylbenzophenone, can serve as a scaffold for the synthesis of novel compounds.
The phenolic hydroxyl group is a key site for modification. It can be alkylated with various alkyl halides to produce a range of 2-alkoxy-4'-t-butylbenzophenone derivatives. This can be used to fine-tune properties such as solubility, lipophilicity, and UV absorption characteristics.
Furthermore, the introduction of polymerizable groups, such as a vinyl or an acrylate (B77674) moiety, onto the phenolic ring would allow for the incorporation of the benzophenone chromophore into a polymer backbone. This is a common strategy for creating polymeric UV stabilizers that offer long-term protection against photodegradation for various materials.
Applications and Research Methodologies Featuring 2 Acetoxy 4 T Butylbenzophenone
Role as a Chemical Intermediate in Complex Organic Synthesis
Building Block for Advanced Molecular Structures
As a building block, 2-Acetoxy-4'-T-butylbenzophenone offers a stable and reliable component for constructing larger, more complex molecules. The benzophenone (B1666685) core provides a rigid scaffold, while the tert-butyl group can be used to impart solubility in organic solvents and to introduce steric bulk, which can influence the final conformation and properties of the target molecule. Synthetic chemists utilize such intermediates in convergent syntheses, where different fragments of a large molecule are prepared separately before being joined. The stability of the acetoxy-protected phenol (B47542) is advantageous during these coupling reactions. While specific, large-scale applications in the synthesis of blockbuster pharmaceuticals are not widely documented, its structure is analogous to intermediates used in the preparation of complex molecules like carbapenem (B1253116) antibiotics and other bioactive compounds where a protected phenol is required. google.comnih.gov
Precursor for Functional Materials and Specialty Chemicals
A significant application of this compound is as a precursor in the synthesis of functional materials, particularly UV (ultraviolet) absorbers. The hydroxylated form of this molecule, 2-hydroxy-4'-t-butylbenzophenone, is a member of the hydroxybenzophenone class of compounds, which are widely used to protect polymers, coatings, and personal care products from degradation by UV radiation.
The synthesis of these UV absorbers often proceeds through the acylated intermediate. By using this compound, manufacturers can perform other chemical modifications on the molecule without the reactive phenol interfering. The final step in the production of the functional UV absorber would then be the hydrolysis of the acetate (B1210297). This approach is also relevant in the creation of specialty polymers where the benzophenone moiety is incorporated into the polymer backbone or as a pendant group to bestow photostabilizing properties.
Methodological Advancements in Chemical Research utilizing this compound
The unique properties of this compound also lend it to applications in the advancement of chemical research methodologies, particularly in analytical chemistry and spectroscopy.
Development of Analytical Protocols for Benzophenone Derivatives
In the field of analytical chemistry, the development of robust methods for detecting and quantifying structurally related compounds is critical. Benzophenone derivatives, used as UV filters, are common environmental contaminants, necessitating reliable analytical protocols for their monitoring. While direct studies focusing on this compound are not prevalent, it serves as an important reference compound. It can be used as an internal standard in chromatographic methods (like HPLC) for the analysis of its more common hydroxylated analogue or other benzophenones. mdpi.com Its distinct retention time and mass spectral fragmentation pattern would allow for clear differentiation in complex sample matrices.
Application in Spectroscopic Method Development and Validation
Spectroscopy is a cornerstone of chemical analysis, and reference compounds are essential for method development and validation. This compound, with its defined structure, provides characteristic signals in various spectroscopic techniques.
| Spectroscopic Technique | Application in Method Development |
| Infrared (IR) Spectroscopy | The prominent carbonyl (C=O) stretch of the ketone and ester, and the C-O stretches of the acetate group provide clear bands for functional group identification and for validating IR methods for related esters and ketones. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The distinct signals for the aromatic protons, the tert-butyl group, and the acetyl methyl group in ¹H NMR, along with the unique carbon signals in ¹³C NMR, make it a useful compound for calibrating and validating NMR instruments and for educational purposes in spectral interpretation. |
| UV-Visible Spectroscopy | The compound exhibits characteristic UV absorbance maxima due to its benzophenone chromophore. This allows it to be used as a reference when studying the spectral properties of new UV absorbers or when validating the performance of UV-Vis spectrophotometers. |
| Mass Spectrometry (MS) | The molecule produces a predictable fragmentation pattern under electron ionization, which can be used to tune mass spectrometers and as a reference spectrum in databases for identifying unknown benzophenone derivatives. nist.gov |
Environmental Degradation Studies and Fate Assessment Methodologies
While this compound is primarily a synthetic intermediate and not expected to be released into the environment in large quantities, understanding its potential environmental fate is important. Research in this area typically focuses on the degradation of the more common and environmentally persistent hydroxylated benzophenone UV filters. nih.govacs.org
The environmental degradation of this compound would likely proceed via two initial pathways:
Hydrolysis: The acetoxy group is susceptible to hydrolysis in aqueous environments, a reaction that can be abiotic or microbially mediated. This would convert it into 2-hydroxy-4'-t-butylbenzophenone and acetic acid.
Photodegradation: Like other benzophenones, the molecule is designed to absorb UV light. nih.gov This absorption can lead to its own degradation.
Once converted to its hydroxylated form, its environmental fate would follow the well-studied pathways for benzophenone-type UV filters. These include direct photolysis in surface waters and indirect photodegradation initiated by reactive species like hydroxyl radicals (•OH) and singlet oxygen. mdpi.com Studies have shown that the photodegradation of benzophenones in water generally follows pseudo-first-order kinetics, though their stability can be significant, with half-lives ranging from hours to many days depending on the conditions. nih.gov The presence of substances in natural waters can either accelerate or inhibit this degradation. mdpi.comnih.gov Biofilms in aquatic systems may also play a role, acting to both accumulate and biodegrade these compounds. acs.org
Photodegradation Kinetics and Mechanisms in Various Environmental Matrices
Information regarding the rate at which this compound breaks down under the influence of light (photodegradation) in different environmental settings, such as water or soil, is not present in the available scientific literature. Consequently, the specific reaction kinetics, which would describe the speed of this degradation, and the step-by-step mechanism of how the molecule is transformed, remain uncharacterized. Data tables illustrating these kinetic parameters and degradation products cannot be generated without underlying research.
Influence of Environmental Factors on Degradation Pathways and Rates
Similarly, there is a lack of specific studies on how various environmental factors—such as the pH of the water, the presence of dissolved organic matter (like humic acids), and the concentration of other substances—affect the degradation pathways and rates of this compound. Research on other benzophenones suggests that these factors can significantly influence their environmental persistence, often by generating reactive oxygen species that can accelerate degradation. However, without direct experimental evidence for this compound, any discussion would be speculative and fall outside the scope of this report. Interactive data tables showing the impact of these factors cannot be created due to the absence of specific data.
Future Directions and Emerging Research Avenues for 2 Acetoxy 4 T Butylbenzophenone Research
Innovations in Sustainable Synthesis and Catalysis
The production of 2-Acetoxy-4'-T-butylbenzophenone is increasingly aligning with the principles of green chemistry, focusing on sustainable and efficient synthetic routes. Research is pivoting from traditional methods, often burdened by stoichiometric reagents and harsh conditions, to catalytic strategies that promise higher atom economy, reduced waste, and lower energy demands.
A significant area of innovation lies in the use of microreactors for continuous synthesis. This technology enhances mass and heat transfer, shortens reaction times, and improves safety and automation, making the industrial production of benzophenone (B1666685) compounds more efficient and environmentally friendly patsnap.com. Furthermore, there is a growing interest in developing novel catalytic systems, including biocatalysis and heterogeneous catalysis, to minimize environmental impact. The total synthesis of related complex benzophenone natural products, such as pestalone, highlights the intricate and innovative strategies being developed, which can inspire greener routes for simpler derivatives researchgate.net. These advancements aim to create manufacturing processes that are not only economically viable but also environmentally responsible.
Integration of Advanced Spectroscopic Techniques with Artificial Intelligence for Automated Elucidation
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Advanced computational modeling has become a cornerstone of modern chemical research, offering powerful predictive insights into the behavior of this compound and guiding the design of novel materials. nih.gov In silico methods, particularly those based on quantum mechanics, provide a lens into the molecule's electronic structure, reactivity, and photochemical properties. rsc.org
Techniques like Density Functional Theory (DFT) are instrumental in confirming the thermodynamic viability of proposed reaction pathways and understanding catalytic cycles. acs.org For benzophenones, computational studies are crucial for elucidating the mechanisms of intersystem crossing—the process by which the molecule transitions to an excited triplet state after absorbing light—which is fundamental to its role as a photosensitizer. rsc.org These models can predict which deactivation pathways, such as direct S₁ → T₁ versus indirect S₁ → T₂ → T₁, are dominant rsc.org. By simulating molecular properties and interactions, researchers can screen potential derivatives for specific applications, such as in organic light-emitting diodes (OLEDs), and rationally design molecules with optimized characteristics before undertaking costly and time-consuming laboratory synthesis. nih.govmdpi.com
| Computational Method | Application in this compound Research | Key Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; Prediction of thermodynamic viability of pathways. acs.org | Provides energy profiles and structures of transition states. |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. | Predicts UV-Vis spectra and excited-state properties. |
| Multiconfigurational Methods | Investigation of photochemical processes like intersystem crossing. rsc.org | Details the nature of excited states (S₁, T₁, T₂) and their interactions. rsc.org |
| Molecular Dynamics (MD) | Simulation of molecular behavior in various environments (e.g., solution, polymers). nih.gov | Reveals information on conformation, solvation, and intermolecular interactions. |
Exploration of Novel Reaction Pathways and Reactivity Profiles
While the core reactivity of the benzophenone scaffold is well-documented, the specific influence of the 2-acetoxy and 4'-tert-butyl substituents on this compound invites the exploration of new chemical transformations. These functional groups modify the molecule's electronic and steric landscape, potentially unlocking unique reactivity.
Future research is expected to uncover novel reaction pathways that are not readily accessible with the parent benzophenone. This includes investigating its participation in complex transformations like cascade reactions, where a series of reactions occur sequentially in one pot nih.gov. The Fries rearrangement, a classic reaction for preparing hydroxyketones from phenolic esters, serves as a foundational example of the types of rearrangements that can lead to unexpected and novel products under different conditions researchgate.net. Furthermore, the development of photocatalyst-tuned systems, where selectivity between different reaction types (e.g., C-C vs. C-N coupling) can be switched, demonstrates the potential for discovering new reactivity profiles for aryl ketones acs.org. Probing the molecule's behavior under unconventional conditions, such as visible-light photoredox catalysis, could reveal unprecedented transformations and expand its synthetic utility. nih.gov
Contribution to Fundamental Photochemistry and Photoreaction Design
This compound and its relatives are invaluable tools for advancing the fundamental understanding of photochemical processes. bgsu.edu The benzophenone chromophore is a classic photosensitizer, known for its high efficiency in crossing from its initial excited singlet state (S₁) to a longer-lived triplet state (T₁) with nearly 100% yield wikipedia.org. This property allows it to initiate photochemical reactions, such as the well-known photoreduction in the presence of a hydrogen donor like isopropyl alcohol bgsu.eduacs.org.
Future studies will likely employ advanced spectroscopic methods, such as laser-induced luminescence and transient absorption spectroscopy, to probe the dynamics of these excited states with high temporal resolution. bgsu.eduresearchgate.net Understanding how substituents like the acetoxy and tert-butyl groups modulate the photophysical properties (e.g., excited-state lifetimes, reaction quantum yields) is crucial. This fundamental knowledge is essential for the rational design of new photoreactions and photofunctional materials acs.org. By fine-tuning the molecular structure, scientists can control the molecule's behavior upon light absorption, leading to applications in areas like photoinitiators for UV curing, photophysical probes for mapping biological interactions, and as building blocks for materials in optoelectronics. wikipedia.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Acetoxy-4'-T-butylbenzophenone, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves Friedel-Crafts acylation, where tert-butylbenzene reacts with acetylated benzoyl chloride derivatives. For example, analogous syntheses of 4-methoxybenzophenone derivatives use benzoylisothiocyanate in 1,4-dioxane under reflux, followed by purification via recrystallization . Adjusting solvent polarity (e.g., dichloromethane vs. dioxane) and catalyst load (e.g., AlCl₃) can optimize yield. Monitoring reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) is advised.
Q. How can researchers characterize the purity of this compound using spectroscopic methods?
- Methodological Answer : Combine IR spectroscopy (to confirm acetyl C=O stretch at ~1750 cm⁻¹ and tert-butyl C-H bending at ~1370 cm⁻¹) with ¹H NMR (e.g., tert-butyl singlet at δ 1.35 ppm and acetoxy methyl at δ 2.30 ppm). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks (expected [M+H]⁺ for C₁₉H₂₂O₃: ~298.36). Cross-reference with NIST spectral libraries for benzophenone analogs to resolve ambiguities .
Q. What are the key stability considerations for this compound under different storage conditions?
- Methodological Answer : The compound is prone to hydrolysis due to the acetyloxy group. Store under inert atmosphere (argon) at 4°C in amber glass vials to prevent photodegradation. Solubility in organic solvents (e.g., ethanol, chloroform) should be confirmed before preparing stock solutions . Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways, with HPLC monitoring for byproducts like 4'-T-butylbenzophenone .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in IR or NMR data may arise from polymorphic forms or solvent effects. Use computational tools (e.g., density functional theory, DFT) to simulate spectra and compare with experimental results . For example, NIST’s IR database for 4'-chloro analogs shows variance in C=O stretches (±10 cm⁻¹) due to crystal packing . Collaborative verification via multi-lab reproducibility studies is recommended .
Q. What advanced chromatographic techniques are optimal for detecting trace impurities in this compound?
- Methodological Answer : Employ UPLC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (water:acetonitrile + 0.1% formic acid). Detect impurities like hydrolyzed products (e.g., 4'-T-butylbenzophenone) using MRM transitions (e.g., m/z 298 → 183). Limit of detection (LOD) can reach 0.1 ng/mL, validated via spike-recovery experiments .
Q. What mechanistic insights guide the optimization of this compound synthesis in non-polar solvents?
- Methodological Answer : Kinetic studies in toluene reveal that electron-donating tert-butyl groups enhance electrophilic substitution rates. However, steric hindrance from the tert-butyl moiety may reduce acylation efficiency. Computational modeling (e.g., Gaussian09) can map transition states and identify optimal catalysts (e.g., FeCl₃ vs. AlCl₃) to mitigate steric effects .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the photostability of this compound?
- Methodological Answer : Contradictions may stem from varying experimental conditions (e.g., UV wavelength, solvent polarity). Replicate studies using standardized protocols (e.g., ISO 11344 for photodegradation). Compare quantum yield calculations under controlled light exposure (λ = 254 nm) and use LC-MS to identify degradation products (e.g., quinone derivatives) . Meta-analyses of existing data can isolate variables like oxygen presence or pH .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
